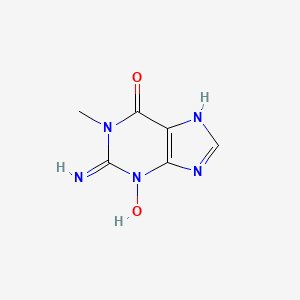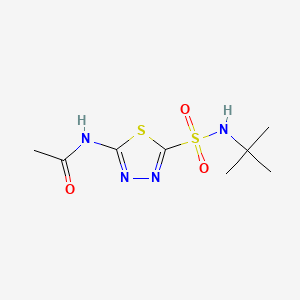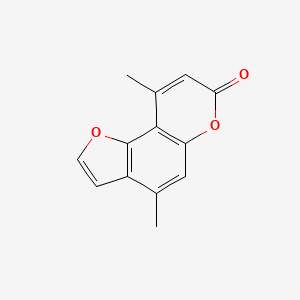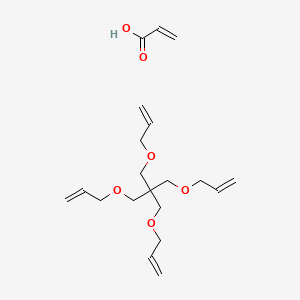
Propyl isovalerate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of esters like propyl isovalerate involves acid-catalyzed esterification, where isovaleric acid reacts with propanol. A specific example is the catalytic synthesis of n-propyl carboxylate, including propyl isovalerate, using ammonium ferric sulfate dodecahydrate as a catalyst, highlighting an efficient method for producing this ester under optimized conditions (Zhang Lu-xi, 2001). Another method involves the synthesis of propyl propanoic from propanoic acid by esterification, which shares similarities with propyl isovalerate's synthesis through the esterification process (Salmahaminati & Jumina, 2017).
Wissenschaftliche Forschungsanwendungen
Newborn Screening and Metabolic Studies
Newborn Screening for Isovaleric Acidemia : Research by Ensenauer et al. (2011) demonstrates the use of tandem mass spectrometry in newborn screening programs to detect isovaleric acidemia, a metabolic disorder. The study indicates the efficacy of this method in early diagnosis, potentially preventing mortality and morbidity in affected newborns.
Understanding Metabolic Pathways in Activated Sludge : A study by Lemos et al. (2003) explores the metabolism of propionate by activated sludge in biological phosphorus removal systems. It provides insights into the metabolic pathways and the roles of different molecular structures in these processes.
Food and Environmental Safety
Safety Assessment of Fragrance Ingredients : A safety assessment by Api et al. (2020) on hexyl isovalerate, a related compound, examines various toxicity aspects such as genotoxicity, reproductive toxicity, and environmental safety. This research is critical for determining the safe use of such compounds in various products.
Ecotoxicological Effects of Antioxidants : Research by Zurita et al. (2007) investigates the toxic effects of propyl gallate, an antioxidant related to propyl isovalerate, on aquatic organisms. This study is significant for understanding the environmental impact of such compounds.
Medical and Pharmaceutical Research
Treatment for Hyperammonemia in Isovaleric Acidemia : A study by Kasapkara et al. (2011) reports on the use of carglumic acid for treating acute neonatal hyperammonemia caused by isovaleric acidemia. This research contributes to the management of this metabolic disorder.
Health Impact of Dietary Supplements : A nutritional study by Nilsson et al. (2008) investigates the effects of β-glucan enriched oat bran on carboxylic acids concentration in feces. This research is relevant for understanding the health impacts of dietary supplements on gut health.
Industrial and Chemical Applications
Chromatographic Studies for Industrial Purification : In a study by Nogueira et al. (2018), chromatographic separation is explored as an alternative for downstream purification of n-Propyl Propionate, a compound with various industrial applications. This research aids in optimizing production processes in the chemical industry.
Catalytic Synthesis of Carboxylates : Research by Zhang Lu-xi (2001) explores the synthesis of n-propyl carboxylates, including propyl isovalerate, using ammonium ferric sulfate. This study is significant for advancing chemical synthesis techniques.
Wirkmechanismus
Target of Action
Propyl isovalerate, also known as propyl 3-methylbutyrate , is primarily used in the food and fragrance industry. Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell . The compound’s non-specific fruitiness makes it a good fit for many types of fruit flavors .
Mode of Action
When inhaled or ingested, propyl isovalerate interacts with the olfactory receptors, triggering a signal that the brain interprets as a fruity smell or taste . This interaction results in the perception of a pleasant, fruity aroma, enhancing the sensory experience of the food or product.
Biochemical Pathways
It’s known that similar compounds are metabolized through ester hydrolysis, where the ester bond is broken down by water in the presence of an enzyme, resulting in the formation of an alcohol and a carboxylic acid .
Pharmacokinetics
It is likely metabolized primarily in the liver, where enzymes break it down into smaller molecules that can be excreted .
Result of Action
The primary result of propyl isovalerate’s action is the perception of a fruity aroma, which can enhance the flavor of foods and the scent of fragrances . On a molecular level, the compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of smell.
Action Environment
Environmental factors such as temperature and pH could potentially influence the stability and efficacy of propyl isovalerate. It’s also worth noting that the compound’s impact can vary depending on its concentration and the presence of other aroma compounds .
Eigenschaften
IUPAC Name |
propyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMDWFAADPNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204230 | |
| Record name | Propyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, mobile liquid/fruity odour | |
| Record name | Propyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156.00 to 157.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in organic solvents, alcohol; insoluble in water | |
| Record name | Propyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860 - 0.866 | |
| Record name | Propyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Propyl isovalerate | |
CAS RN |
557-00-6 | |
| Record name | Propyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802KM69CKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)









